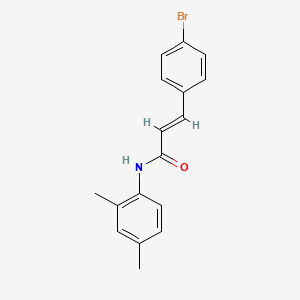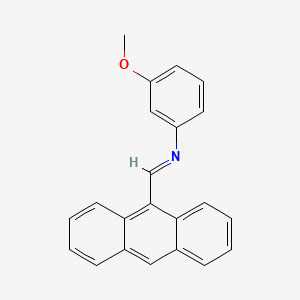
N-(9-anthracenylmethylene)-M-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-anthracenylmethylene)-M-anisidine: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to an anisidine group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-anthracenylmethylene)-M-anisidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and M-anisidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(9-anthracenylmethylene)-M-anisidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-(9-anthracenylmethylene)-M-anisidine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N-(9-anthracenylmethylene)-M-anisidine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Additionally, the compound can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
- N-(9-anthracenylmethylene)-3,4-xylidine
- N-(9-anthracenylmethylene)-3-chloroaniline
- N-(9-anthracenylmethylene)-4-hydroxyaniline
Comparison: N-(9-anthracenylmethylene)-M-anisidine is unique due to the presence of the anisidine group, which imparts specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets, making it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
14607-17-1 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H17NO/c1-24-19-10-6-9-18(14-19)23-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3 |
Clave InChI |
PIZCGTWWUXHKQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
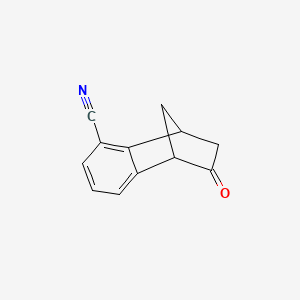
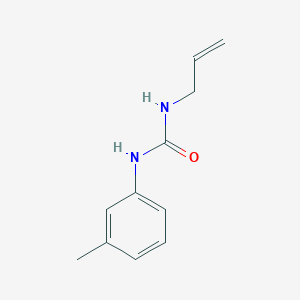
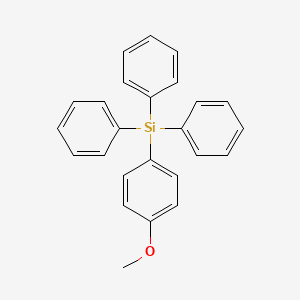



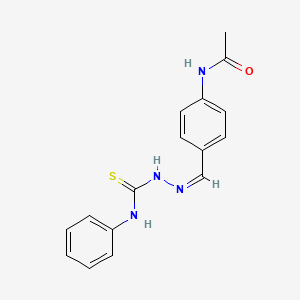

![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
